(2E)-2-(4-bromobenzylidene)hydrazinecarboximidamide
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Overview
Description
N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is an organic compound characterized by the presence of a bromophenyl group attached to a methyleneamino guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE typically involves the condensation of 4-bromobenzaldehyde with aminoguanidine under specific conditions. The reaction is usually carried out in an ethanol solvent, with the mixture being heated under reflux for several hours. The product is then isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(E)-N,1-Bis(4-bromophenyl)methanimine: Similar in structure but differs in the presence of an additional bromophenyl group.
N-[(E)-(4-bromophenyl)methylidene]-4-nitroaniline: Contains a nitro group, which imparts different chemical properties.
Uniqueness
N-[(E)-[(4-BROMOPHENYL)METHYLIDENE]AMINO]GUANIDINE is unique due to its specific combination of a bromophenyl group and a methyleneamino guanidine moiety.
Properties
CAS No. |
37873-43-1 |
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Molecular Formula |
C8H9BrN4 |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
2-[(E)-(4-bromophenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C8H9BrN4/c9-7-3-1-6(2-4-7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ |
InChI Key |
ONHBRYWYNVUGHT-LFYBBSHMSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C(N)N)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN=C(N)N)Br |
Origin of Product |
United States |
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